molecular formula C23H20N4O7S3 B2558499 (Z)-2-(5-(3,4-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide CAS No. 292052-41-6

(Z)-2-(5-(3,4-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide

Cat. No. B2558499
CAS RN: 292052-41-6
M. Wt: 560.61
InChI Key: JSGWECRPVZHAME-UNOMPAQXSA-N
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Description

(Z)-2-(5-(3,4-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C23H20N4O7S3 and its molecular weight is 560.61. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Applications

A variety of acetic acid derivatives, including structures similar to (Z)-2-(5-(3,4-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide, have demonstrated antibacterial activity, particularly against Gram-positive bacterial strains. The presence of electron-withdrawing substituents on the phenyl ring tends to enhance this activity, and some compounds show similar or even higher activity than common reference drugs like oxacillin and cefuroxime (Trotsko et al., 2018).

Antidiabetic and Hypolipidemic Activities

Compounds related to (Z)-2-(5-(3,4-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide have shown potential in the treatment of type-2 diabetes, demonstrated by significant reductions in blood glucose, cholesterol, and triglyceride levels in animal models (Mehendale-Munj et al., 2011).

Antimicrobial, Antitubercular, and Antiviral Activities

New derivatives, including those structurally similar to (Z)-2-(5-(3,4-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide, have been synthesized and tested for their antimicrobial, antitubercular, and antiviral activities. Although none were active against HIV-1, several compounds displayed good antibacterial, antifungal, and antitubercular activities (Shaikh et al., 2015).

Anti-Inflammatory Activity

Certain derivatives, including those similar to the compound , have shown significant anti-inflammatory activities in various tests, suggesting their potential use in treating inflammatory conditions (Sunder et al., 2013).

Antioxidant Properties

Some newly synthesized compounds structurally related to (Z)-2-(5-(3,4-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide have shown significant antioxidant activity, with one specific compound demonstrating a radical scavenging ability comparable to ascorbic acid (Lelyukh et al., 2021).

properties

IUPAC Name

2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O7S3/c1-33-17-8-3-14(11-18(17)34-2)12-19-21(29)27(23(30)36-19)13-20(28)25-15-4-6-16(7-5-15)37(31,32)26-22-24-9-10-35-22/h3-12H,13H2,1-2H3,(H,24,26)(H,25,28)/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSGWECRPVZHAME-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(5-(3,4-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide

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